molecular formula C11H7NO5S B6382775 4-(2-Carboxythiophene-4-yl)-2-nitrophenol, 95% CAS No. 1261929-54-7

4-(2-Carboxythiophene-4-yl)-2-nitrophenol, 95%

Cat. No. B6382775
CAS RN: 1261929-54-7
M. Wt: 265.24 g/mol
InChI Key: IZWJYQMQYCVOHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Carboxythiophene-4-yl)-2-nitrophenol, 95% (4-CTNP), is a chemical compound that has been studied for its potential applications in various scientific research fields. 4-CTNP is a heterocyclic compound, which is composed of a thiophene ring and a nitrophenol ring. It is a yellow-orange crystalline solid, with a melting point of 118-121°C and a boiling point of 238-240°C. 4-CTNP has been used as a reagent for the synthesis of various compounds, and it has also been studied for its potential applications in medicinal chemistry, biochemistry, and physiology.

Scientific Research Applications

4-(2-Carboxythiophene-4-yl)-2-nitrophenol, 95% has been studied for its potential applications in various scientific research fields. It has been used as a reagent for the synthesis of various compounds, such as thiophene-based polymers, benzothiophene derivatives, and thiophene-based dyes. 4-(2-Carboxythiophene-4-yl)-2-nitrophenol, 95% has also been studied for its potential applications in medicinal chemistry, biochemistry, and physiology. For example, it has been used as a reagent for the synthesis of various pharmaceuticals and as a model compound for studying the mechanism of action of drugs.

Mechanism of Action

4-(2-Carboxythiophene-4-yl)-2-nitrophenol, 95% is known to interact with various biochemical molecules, such as proteins, enzymes, and receptors. It has been found to interact with the cytochrome P450 enzyme system, which is involved in the metabolism of drugs and other xenobiotics. 4-(2-Carboxythiophene-4-yl)-2-nitrophenol, 95% has also been found to interact with various receptors, such as the dopamine D2 receptor, and it has been found to modulate the activity of these receptors.
Biochemical and Physiological Effects
4-(2-Carboxythiophene-4-yl)-2-nitrophenol, 95% has been studied for its potential effects on biochemical and physiological processes. It has been found to interact with various biochemical molecules, such as proteins, enzymes, and receptors, and it has been found to modulate the activity of these molecules. In addition, 4-(2-Carboxythiophene-4-yl)-2-nitrophenol, 95% has been found to have an inhibitory effect on the growth of certain bacteria, and it has also been found to have an anti-inflammatory effect.

Advantages and Limitations for Lab Experiments

4-(2-Carboxythiophene-4-yl)-2-nitrophenol, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive chemical compound and it is easy to synthesize. In addition, 4-(2-Carboxythiophene-4-yl)-2-nitrophenol, 95% has a wide range of applications in various scientific research fields, and it has been found to interact with various biochemical molecules and to modulate their activity. However, 4-(2-Carboxythiophene-4-yl)-2-nitrophenol, 95% also has some limitations. It is a relatively unstable compound and it can be easily degraded by light and air.

Future Directions

There are several potential future directions for research on 4-(2-Carboxythiophene-4-yl)-2-nitrophenol, 95%. One potential direction is to further explore its potential applications in medicinal chemistry, biochemistry, and physiology. Another potential direction is to explore its potential interactions with other biochemical molecules and its potential effects on physiological processes. Additionally, further research could be conducted to explore ways to stabilize 4-(2-Carboxythiophene-4-yl)-2-nitrophenol, 95% and to increase its shelf-life. Finally, further research could be conducted to explore the potential uses of 4-(2-Carboxythiophene-4-yl)-2-nitrophenol, 95% in the synthesis of other compounds.

Synthesis Methods

4-(2-Carboxythiophene-4-yl)-2-nitrophenol, 95% can be synthesized through a reaction between 2-nitrophenol and 2-thiophenecarboxylic acid. This reaction is typically carried out in aqueous solution at a temperature of 100-150°C, and the reaction yields 4-(2-Carboxythiophene-4-yl)-2-nitrophenol, 95% with a purity of 95%. The reaction can be catalyzed by a variety of acids, such as sulfuric acid, hydrochloric acid, and nitric acid.

properties

IUPAC Name

4-(4-hydroxy-3-nitrophenyl)thiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO5S/c13-9-2-1-6(3-8(9)12(16)17)7-4-10(11(14)15)18-5-7/h1-5,13H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZWJYQMQYCVOHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CSC(=C2)C(=O)O)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40686281
Record name 4-(4-Hydroxy-3-nitrophenyl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40686281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261929-54-7
Record name 4-(4-Hydroxy-3-nitrophenyl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40686281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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